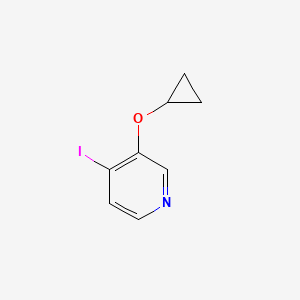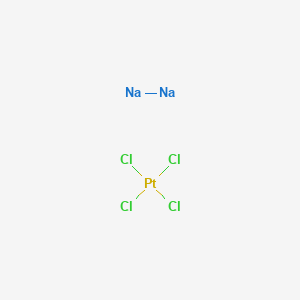
Sodiosodium;tetrachloroplatinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodiosodium;tetrachloroplatinum, also known as sodium tetrachloroplatinate, is an inorganic compound with the chemical formula Na2PtCl4. This compound is a salt that consists of sodium cations and the tetrachloroplatinate anion. It is commonly used in various chemical reactions and industrial processes due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodiosodium;tetrachloroplatinum can be synthesized by reacting platinum(IV) chloride with sodium chloride in an aqueous solution. The reaction typically involves dissolving platinum(IV) chloride in water and then adding sodium chloride to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of sodium tetrachloroplatinate.
Industrial Production Methods
In industrial settings, sodium tetrachloroplatinate is produced through a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then crystallized and purified for use in various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Sodiosodium;tetrachloroplatinum undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form lower oxidation state platinum compounds or elemental platinum.
Substitution: The chloride ligands in the compound can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are often used.
Substitution: Ligand substitution reactions typically involve the use of phosphines, amines, or other coordinating ligands under mild conditions.
Major Products Formed
Oxidation: Higher oxidation state platinum compounds.
Reduction: Lower oxidation state platinum compounds or elemental platinum.
Substitution: Various platinum complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Sodiosodium;tetrachloroplatinum has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various platinum complexes and catalysts.
Biology: Employed in studies involving platinum-based drugs and their interactions with biological molecules.
Medicine: Investigated for its potential use in cancer treatment due to its ability to form complexes with DNA.
Industry: Utilized in the production of catalysts for chemical reactions and in the electronics industry for the fabrication of platinum-based components.
Wirkmechanismus
The mechanism of action of sodiosodium;tetrachloroplatinum involves its ability to form coordination complexes with various ligands. In biological systems, it can interact with DNA and proteins, leading to the formation of cross-links that inhibit cellular processes. This property is particularly useful in the development of platinum-based anticancer drugs, where the compound can induce apoptosis in cancer cells by interfering with DNA replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Sodiosodium;tetrachloroplatinum is similar to other tetrachloroplatinate compounds, such as potassium tetrachloroplatinate (K2PtCl4) and ammonium tetrachloroplatinate ((NH4)2PtCl4). it is unique in its solubility and reactivity. For example:
Potassium tetrachloroplatinate: Similar in structure but has different solubility properties and is used in different applications.
Ammonium tetrachloroplatinate: Also similar in structure but has distinct reactivity and is used in different industrial processes.
These compounds share common features but differ in their specific applications and properties, making this compound a valuable compound in its own right.
Eigenschaften
Molekularformel |
Cl4Na2Pt |
|---|---|
Molekulargewicht |
382.9 g/mol |
IUPAC-Name |
sodiosodium;tetrachloroplatinum |
InChI |
InChI=1S/4ClH.2Na.Pt/h4*1H;;;/q;;;;;;+4/p-4 |
InChI-Schlüssel |
XEGKKGGYSCPDQK-UHFFFAOYSA-J |
Kanonische SMILES |
[Na][Na].Cl[Pt](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





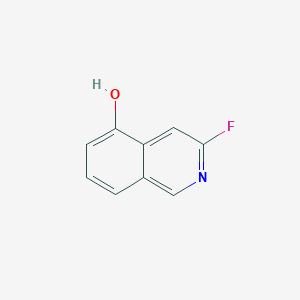
![(4,7,7-Trimethyl-3-bicyclo[2.2.1]hept-2-enyl)boronic acid](/img/structure/B13655907.png)
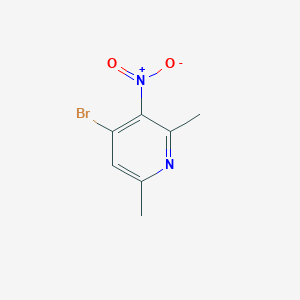
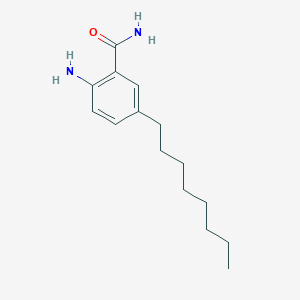

![3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B13655927.png)
![3-(4-Fluoropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13655948.png)
![6-(Bromomethyl)thieno[2,3-d]pyrimidine](/img/structure/B13655956.png)


